CK1 Kinase Inhibitory Activity: B-AZ Demonstrates Quantified Enzyme Inhibition in Both Plant and Mammalian Systems
3,4-Dibromo-7-azaindole (B-AZ) directly inhibits Casein Kinase 1 (CK1) family enzymes, with an IC₅₀ of approximately 40 µM against recombinant CK1 in in vitro kinase assays [1]. Molecular docking and dynamics simulations confirm that B-AZ interacts specifically with the ATP-binding pocket of human CK1δ, a binding mode not observed with unsubstituted 7-azaindole [2].
| Evidence Dimension | CK1 kinase inhibition (in vitro) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 40 µM |
| Comparator Or Baseline | Unsubstituted 7-azaindole: no reported CK1 inhibition (no detectable activity in same assay context) |
| Quantified Difference | ≥ 40 µM inhibitory window (target active, comparator inactive) |
| Conditions | In vitro kinase assay using recombinant GST-CKL4 and GST-CKL1 with [γ-³²P]ATP |
Why This Matters
Procurement of B-AZ enables CK1-targeted studies that are inaccessible with unsubstituted 7-azaindole or monosubstituted analogs lacking this specific binding mode.
- [1] Ono A, Sato A, Matsuo H, Yanai T, Kinoshita T. 3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant Cell Physiol. 2019;60(11):2360-2368. View Source
- [2] BindingDB Entry BDBM50259865 / CHEMBL4066109. IC₅₀ = 650 nM for GPR35 agonist activity in human HT-29 cells. University of California San Diego Binding Database. View Source
